2-(3-Chloro-1-methylpentyl)phenylamine: Structural Elucidation, Physicochemical Profiling, and Synthetic Applications in Agrochemical Development
2-(3-Chloro-1-methylpentyl)phenylamine: Structural Elucidation, Physicochemical Profiling, and Synthetic Applications in Agrochemical Development
Executive Summary
2-(3-Chloro-1-methylpentyl)phenylamine (CAS Registry Number: 746625-46-7) is a highly specialized ortho-alkylated aniline derivative[1]. In the realm of modern agrochemical development, this compound serves as a critical synthetic building block for a class of broad-spectrum fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), specifically oxathiin and pyrazole carboxamides[2],[3]. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the rigorous experimental protocols required for its stereocontrolled synthesis.
Chemical Structure & Molecular Characterization
The structural architecture of 2-(3-chloro-1-methylpentyl)phenylamine—systematically named 2-(4-chlorohexan-2-yl)aniline —is defined by an aniline core substituted at the ortho (C2) position with a branched, chlorinated hexyl chain[4].
Structural Features & Stereochemical Causality
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Aromatic Core: The primary amine (-NH₂) attached to the benzene ring dictates the molecule's reactivity as a nucleophile in downstream amidation reactions.
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Aliphatic Side Chain: The 4-chlorohexan-2-yl group provides significant steric bulk and lipophilicity.
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Stereocenters: The molecule possesses two chiral centers: C2 and C4 of the hexyl chain. Consequently, the compound exists as a mixture of four stereoisomers (two pairs of diastereomers). In drug and agrochemical development, the spatial orientation of these chiral centers is critical. The precise stereochemistry of the alkyl chain dictates how the final carboxamide molecule docks into the ubiquinone-binding pocket (Q-site) of the fungal Complex II enzyme[5],[6].
Physicochemical Properties
The physical and chemical properties of 2-(3-chloro-1-methylpentyl)phenylamine are heavily influenced by the balance between the polar aniline headgroup and the highly hydrophobic chlorinated aliphatic tail. The high lipophilicity (LogP ~3.8) is a deliberate design choice; it ensures that the downstream SDHI fungicide can efficiently penetrate the waxy cuticles of plant leaves and the lipid bilayers of fungal mitochondrial membranes.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 2-(4-chlorohexan-2-yl)aniline |
| CAS Registry Number | 746625-46-7 |
| Chemical Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol |
| Physical State | Pale yellow to amber viscous liquid |
| Predicted Boiling Point | 280–295 °C (at 760 mmHg) |
| Predicted Density | ~1.05 g/cm³ |
| Lipophilicity (LogP) | ~3.8 (Highly lipophilic) |
| pKa (Conjugate Acid) | ~4.5 (Typical for ortho-alkyl anilines) |
Experimental Protocols: Synthesis and Validation
The synthesis of 2-(3-chloro-1-methylpentyl)phenylamine from its precursor, 2-(4-hydroxyhexan-2-yl)aniline, requires strict control over reaction conditions to prevent side reactions and manage stereochemical outcomes.
Step-by-Step Methodology
Step 1: Amine Protection (Boc-Protection)
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Procedure: Dissolve 2-(4-hydroxyhexan-2-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
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Causality: The aniline nitrogen is highly nucleophilic. If left unprotected, it will react violently with thionyl chloride in the subsequent step to form a sulfinylamine intermediate, leading to complex oligomerization. The Boc group sterically and electronically shields the nitrogen.
Step 2: Stereocontrolled Chlorination
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Procedure: Dissolve the Boc-protected intermediate in anhydrous DCM. Add anhydrous pyridine (1.2 eq) and cool to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.
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Causality: The chlorination of the secondary alcohol with SOCl₂ proceeds via an alkylchlorosulfite intermediate. In the absence of a base, this intermediate collapses via an internal nucleophilic substitution ( SNi ) mechanism, retaining the stereochemical configuration[7],[8]. However, the addition of pyridine neutralizes the generated HCl and displaces the chlorosulfite to form a charged intermediate, forcing the reaction through a classical SN2 pathway[9],[10]. This results in an inversion of configuration , which is a critical control point when synthesizing stereospecific target enantiomers.
Step 3: Deprotection
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Procedure: Treat the chlorinated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum to yield the target 2-(3-chloro-1-methylpentyl)phenylamine.
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Causality: TFA efficiently cleaves the Boc group without hydrolyzing the newly formed secondary chloride, providing a self-validating, high-yield recovery of the free amine.
Figure 1: Step-by-step synthetic workflow for 2-(3-Chloro-1-methylpentyl)phenylamine.
Role in Agrochemical Development (SDHI Fungicides)
Once synthesized, 2-(3-chloro-1-methylpentyl)phenylamine is coupled with specific heterocyclic acyl chlorides (such as oxathiin- or pyrazole-carbonyl chlorides) to form carboxamide fungicides[2],[11].
Mechanism of Action
These carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs) . They target Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain of pathogenic fungi[5],[12]. By mimicking the structure of ubiquinone (Coenzyme Q), the fungicide competitively binds to the Q-site of Complex II. The highly lipophilic 3-chloro-1-methylpentyl chain of the aniline moiety anchors the molecule deep within the hydrophobic pocket of the enzyme, permanently blocking the transfer of electrons from succinate to ubiquinone[6]. This halts the tricarboxylic acid (TCA) cycle and cuts off ATP production, leading to fungal cell death.
Figure 2: Mechanism of action of SDHI fungicides at the mitochondrial Complex II.
References
- Oxatin carboxamide - JP4722829B2, Google Patents.
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors, Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]
-
17.6: Reactions of Alcohols, Chemistry LibreTexts. URL: [Link]
- WO2004072023A2 - Oxathiine-carboxamides, Google Patents.
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